![molecular formula C24H19NO5 B5210030 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as CDM-1, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of chromen-2-ones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis, or programmed cell death. Additionally, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
实验室实验的优点和局限性
One advantage of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is its potent anticancer activity against a variety of cancer cell lines, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is its relatively low solubility, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one in humans.
合成方法
The synthesis of 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves the condensation of 7-hydroxy-4-phenylcoumarin with 4-nitrobenzyl bromide in the presence of potassium carbonate as a base. The resulting intermediate is then treated with ethyl iodide to obtain the final product, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one.
科学研究应用
6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
6-ethyl-7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-2-17-12-21-20(18-6-4-3-5-7-18)13-24(26)30-23(21)14-22(17)29-15-16-8-10-19(11-9-16)25(27)28/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOBFCFDRMJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。